molecular formula C13H13N3O2S B3491914 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B3491914
M. Wt: 275.33 g/mol
InChI Key: OSFSDUPSEPWNKF-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide: is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a thiadiazole ring, which is further connected to a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form 5-cyclopropyl-1,3,4-thiadiazole.

    Acylation Reaction: The thiadiazole derivative is then acylated with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the amide group to an amine.

    Substitution: The phenoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests or weeds.

    Material Science: It may be used in the synthesis of novel materials with unique electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in microbial growth or inflammation. The thiadiazole ring is known to interact with biological macromolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide

Uniqueness

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-11(8-18-10-4-2-1-3-5-10)14-13-16-15-12(19-13)9-6-7-9/h1-5,9H,6-8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFSDUPSEPWNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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